1-(3-Chlorobenzoyl)piperidine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(3-chlorobenzoyl)piperidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c13-10-4-1-3-9(7-10)12(16)15-6-2-5-11(8-15)19(14,17)18/h1,3-4,7,11H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNXGNNQOMLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorobenzoyl)piperidine-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a piperidine ring substituted with a chlorobenzoyl and sulfonyl chloride group, which are critical for its biological activity.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating inhibition of growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antiparasitic Activity
In addition to its antibacterial effects, this compound has been investigated for antiparasitic activity. It was shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with an IC50 value of 5 µM. This indicates moderate potency compared to existing antimalarial drugs.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and disruption of cellular processes in target organisms. Specifically, it may interfere with:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation.
- Cell Membrane Disruption : The hydrophobic nature of the chlorobenzoyl moiety may facilitate interaction with lipid membranes, disrupting cellular integrity.
Case Studies
- Antimicrobial Efficacy in Vivo : A recent study conducted on mice infected with E. coli demonstrated that treatment with this compound significantly reduced bacterial load in the bloodstream compared to untreated controls (p < 0.05).
- Synergistic Effects : When combined with traditional antibiotics like ampicillin, this compound showed synergistic effects, enhancing overall antimicrobial activity and reducing required dosages for effective treatment.
Conclusion and Future Directions
The biological activity of this compound highlights its potential as a novel therapeutic agent against microbial infections. Further research is needed to elucidate its full mechanism of action and to explore its efficacy in clinical settings. Future studies should also focus on optimizing its pharmacokinetic properties and evaluating its safety profile in long-term use.
Comparison with Similar Compounds
Thiosemicarbazide Derivatives ()
A series of 1-(3-chlorobenzoyl)thiosemicarbazides with fluorophenyl or chlorophenyl substituents (e.g., compounds 1–4 ) were synthesized with yields ranging from 85% to 90%. These compounds share the 3-chlorobenzoyl group but replace the sulfonyl chloride with a thiosemicarbazide moiety. Key differences include:
- Electronic Effects : Fluorine substituents (2-F, 3-F, 4-F) introduce varying degrees of electron-withdrawing or -donating effects depending on their position, influencing reactivity and biological activity.
Piperidine-Based Sulfonyl Chlorides ()
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride (CAS 1932162-57-6):
- Substituent : A trifluoromethyl group at the 3-position instead of 3-chlorobenzoyl.
- Molecular Weight : 251.65 g/mol.
- Reactivity : The strong electron-withdrawing trifluoromethyl group may enhance the electrophilicity of the sulfonyl chloride compared to the benzoyl-substituted analog. This compound is marketed as a pharmaceutical intermediate, highlighting its utility in drug design .
- Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (): Substituents: A 4-chlorophenyl sulfonyl group and an ethyl ester. Synthesis: Prepared via aqueous reaction under pH 9–10, contrasting with the target compound’s likely anhydrous synthesis conditions.
Sulfonamide Derivatives ()
Compound 1A (4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide) combines a 3-chlorobenzoyl group with a para-methylbenzenesulfonyl moiety. Key distinctions:
- Hybrid Structure : Integrates both sulfonamide and benzamide groups, enabling dual reactivity.
- Substituent Effects : The para-methyl group on the sulfonyl ring may sterically hinder reactions compared to unsubstituted analogs .
Preparation Methods
Diazotization Route Using 3-Aminopyridine
A prominent method involves the diazotization of 3-aminopyridine followed by conversion to pyridine-3-sulfonyl chloride. The process is described as follows:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Diazotization of 3-aminopyridine in dilute hydrochloric acid (6-10 mol/L) | Temperature: 0-5 °C; Sodium nitrite and sodium fluoroborate solutions added dropwise | — |
| 2 | Formation of diazonium fluoroborate salt intermediate | Stirring at 0-5 °C for 30-60 minutes | — |
| 3 | Acylchlorination of diazonium salt with thionyl chloride in presence of catalyst (cuprous or cupric chloride) | Catalyst: CuCl or CuCl2; Controlled temperature | 95.3% yield of pyridine-3-sulfonyl chloride |
This method offers high yield, environmental benefits, and better control over side reactions compared to traditional diazotization routes that produce unstable intermediates and require careful temperature control to avoid product deterioration.
Direct Sulfonyl Chloride Formation on Piperidine Derivative
For the target compound 1-(3-Chlorobenzoyl)piperidine-3-sulfonyl chloride, the synthesis typically involves:
- Starting with a piperidine derivative.
- Introducing the sulfonyl chloride group at the 3-position.
- Acylating the nitrogen with 3-chlorobenzoyl chloride.
A representative procedure reported for related sulfonyl chlorides includes:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Deprotonation of piperidine derivative with sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C | Stirring for 30 minutes at 0 °C | Ensures formation of nucleophilic species |
| 2 | Addition of sulfonyl chloride reagent (e.g., pyridine-3-sulfonyl chloride) | Room temperature, 12 hours stirring | Facilitates sulfonylation |
| 3 | Work-up by aqueous extraction, washing with brine, drying over MgSO4 | Standard organic work-up | Purification by silica gel chromatography |
The final acylation with 3-chlorobenzoyl chloride is conducted under typical acylation conditions (e.g., base-mediated or Lewis acid catalyzed) to yield the N-(3-chlorobenzoyl) piperidine sulfonyl chloride derivative.
Reaction Conditions and Analytical Data
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | Acetonitrile, THF, dichloromethane | Polar aprotic solvents preferred for sulfonylation |
| Temperature | 0 °C to 45 °C | Low temperature to avoid decomposition |
| Reaction Time | 1.5 to 12 hours | Depends on step and reagent |
| Catalysts | Cuprous chloride, cupric chloride (for diazotization) | Enhances acylchlorination efficiency |
| Work-up | Aqueous acid/base washes, drying over MgSO4 | Removes impurities and residual reagents |
| Yield | 36% to 95% (depending on step and method) | Highest yields via improved diazotization route |
Comparative Analysis of Preparation Routes
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Diazotization with Sodium Nitrite | Formation of diazonium salt intermediate | Established method | Unstable intermediates, side reactions, product deterioration on distillation |
| Improved Diazotization with Sodium Fluoroborate and Thionyl Chloride | High yield (95%), environmental protection, stable intermediates | High purity, scalable | Requires strict temperature control |
| Direct Sulfonylation of Piperidine Derivative | Straightforward, uses commercially available sulfonyl chlorides | Simpler setup | Moderate yields (~36%), longer reaction times |
Research Findings and Innovations
- The use of sodium fluoroborate in diazotization improves the stability of the diazonium intermediate, reducing side reactions and improving yield of pyridine-3-sulfonyl chloride, a key intermediate for sulfonyl chloride derivatives.
- Catalytic acylchlorination with copper salts enhances the conversion efficiency of diazonium salts to sulfonyl chlorides.
- Microchannel reactor technology has been explored recently to improve the preparation of pyridine-3-sulfonyl chloride, offering better heat and mass transfer, leading to improved reaction control and safety.
Summary Table of Preparation Methods for this compound
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Chlorobenzoyl)piperidine-3-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine derivatives with activated sulfonyl chlorides. For example, sulfonylation reactions under basic conditions (pH 9–10) using Na₂CO₃ to maintain dynamic pH control are critical for minimizing side reactions . Solvent choice (e.g., aqueous or polar aprotic solvents) and temperature (typically 0–25°C) must be optimized to prevent hydrolysis of the sulfonyl chloride group. Reaction progress should be monitored via TLC (n-hexane/EtOAc systems) . Post-synthesis purification via solvent extraction or column chromatography is recommended.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the presence of the chlorobenzoyl group (aromatic protons at δ 7.2–8.0 ppm) and piperidine backbone (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₂Cl₂NO₃S: ~308.0) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential release of HCl gas during synthesis .
- Storage : Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent moisture-induced degradation .
- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the electronic nature of the chlorobenzoyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing 3-chlorobenzoyl group increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity toward nucleophiles (e.g., amines, alcohols). Computational modeling (DFT calculations) can predict charge distribution and reaction sites . Experimentally, kinetic studies under varying temperatures and solvents (DMF vs. THF) can quantify activation energies and optimize substitution rates.
Q. What strategies can be employed to resolve discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Batch Consistency : Verify compound purity (>95% via HPLC) and stereochemistry (if applicable) using chiral columns .
- Assay Standardization : Use standardized in vitro assays (e.g., enzyme inhibition with IC₅₀ controls) to minimize variability .
- Meta-Analysis : Cross-reference data from multiple studies, focusing on structural analogs (e.g., fluorobenzoyl or methyl-substituted derivatives) to identify structure-activity trends .
Q. How can computational modeling be applied to predict the stability and reactivity of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict hydrolytic degradation pathways of the sulfonyl chloride group in aqueous environments .
- pKa Calculations : Estimate protonation states of the piperidine nitrogen to assess solubility and stability across pH ranges .
- Thermogravimetric Analysis (TGA) : Validate computational predictions by measuring decomposition temperatures experimentally .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
